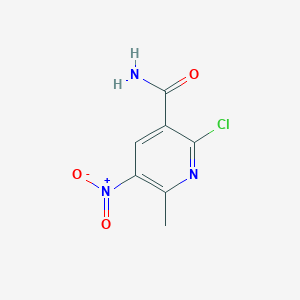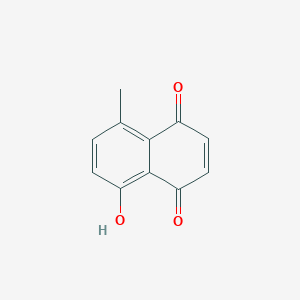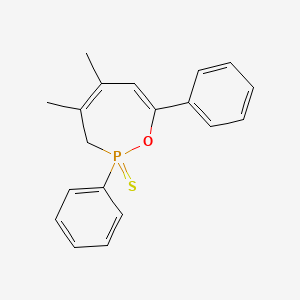
(4E)-6,6-dimethylhepta-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-6,6-dimethylhepta-1,4-diene is an organic compound characterized by its unique structure, which includes a hepta-diene backbone with two methyl groups attached at the sixth carbon. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The “4E” designation indicates the specific geometric configuration of the double bond at the fourth carbon, where the higher priority substituents are on opposite sides (entgegen in German).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-6,6-dimethylhepta-1,4-diene can be achieved through various organic reactions. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. For this compound, the starting materials could include a suitable aldehyde and a phosphonium ylide derived from a precursor with the desired carbon skeleton.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often used to facilitate the formation of the double bonds under controlled conditions. The reaction parameters, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-6,6-dimethylhepta-1,4-diene undergoes various chemical reactions typical of alkenes, including:
Oxidation: The compound can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds to form the corresponding alkanes.
Substitution: Electrophilic addition reactions, where halogens or other electrophiles add across the double bond, are common. For example, bromination using bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) can yield dibromo derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas (H2)
Substitution: Br2, CCl4
Major Products
Oxidation: Epoxides, diols
Reduction: Alkanes
Substitution: Dibromo derivatives
Wissenschaftliche Forschungsanwendungen
(4E)-6,6-dimethylhepta-1,4-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which (4E)-6,6-dimethylhepta-1,4-diene exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is governed by the presence of the double bonds, which can participate in various addition and substitution reactions. The molecular targets and pathways involved are typically related to the formation of new chemical bonds or the modification of existing ones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4Z)-6,6-dimethylhepta-1,4-diene: The geometric isomer with the same molecular formula but different spatial arrangement of substituents.
6,6-dimethylhepta-1,3-diene: A structural isomer with the double bonds at different positions.
6,6-dimethylhepta-1,5-diene: Another structural isomer with a different arrangement of double bonds.
Uniqueness
(4E)-6,6-dimethylhepta-1,4-diene is unique due to its specific geometric configuration, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for studying the effects of molecular geometry on chemical behavior.
Eigenschaften
CAS-Nummer |
61077-49-4 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
(4E)-6,6-dimethylhepta-1,4-diene |
InChI |
InChI=1S/C9H16/c1-5-6-7-8-9(2,3)4/h5,7-8H,1,6H2,2-4H3/b8-7+ |
InChI-Schlüssel |
ZGJKAUXKGMEHQL-BQYQJAHWSA-N |
Isomerische SMILES |
CC(C)(C)/C=C/CC=C |
Kanonische SMILES |
CC(C)(C)C=CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








phosphanium chloride](/img/structure/B14600077.png)



![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)



